molecular formula C15H10ClF3O4 B6384955 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% CAS No. 1261922-20-6

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%

Cat. No. B6384955
CAS RN: 1261922-20-6
M. Wt: 346.68 g/mol
InChI Key: KWPCBNFHSRMSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% (5-CMPT-95) is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid with a molecular weight of 305.6 g/mol and a melting point of approximately 128°C. 5-CMPT-95 is a member of the phenol family and is widely used in synthetic organic chemistry and biochemistry.

Mechanism of Action

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of a wide range of drugs and other compounds. The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is not fully understood, but it is believed to act by binding to the heme group of the enzyme and blocking the active site. This prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are not well understood. In vitro studies have shown that 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can inhibit the activity of cytochrome P450 enzymes in a dose-dependent manner. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the activity of other enzymes, such as cytochrome b5 and DNA topoisomerase II. However, the effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% on other biochemical and physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This makes it an ideal tool for studying the mechanism of action of these enzymes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively easy to synthesize and is available in a 95% pure form. However, there are some limitations to using 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments. For example, it is not water soluble and is not stable in alkaline conditions.

Future Directions

The potential applications of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% are numerous, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95%. Additionally, more research is needed to determine the optimal dosage and administration for various applications. Additionally, further studies are needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a therapeutic agent. Finally, more research is needed to explore the potential of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% as a tool for drug discovery and development.

Synthesis Methods

The synthesis of 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% is relatively straightforward and can be achieved via a three-step process. In the first step, 3-chloro-4-methoxycarbonylphenol is reacted with trifluoroacetic acid in the presence of anhydrous sodium carbonate at room temperature. This reaction produces 5-(3-chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxybenzoic acid. In the second step, the acid is treated with sodium borohydride to yield the corresponding sodium salt. Finally, the sodium salt is treated with hydrochloric acid to yield 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.

Scientific Research Applications

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% has a wide range of applications in scientific research. It is commonly used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used in the synthesis of a variety of natural products, such as steroids and terpenes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol, 95% can be used to study the mechanism of action of various enzymes, such as cytochrome P450 and cytochrome b5.

properties

IUPAC Name

methyl 2-chloro-4-[3-hydroxy-5-(trifluoromethoxy)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3O4/c1-22-14(21)12-3-2-8(6-13(12)16)9-4-10(20)7-11(5-9)23-15(17,18)19/h2-7,20H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPCBNFHSRMSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686751
Record name Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-4-methoxycarbonylphenyl)-3-trifluoromethoxyphenol

CAS RN

1261922-20-6
Record name Methyl 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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